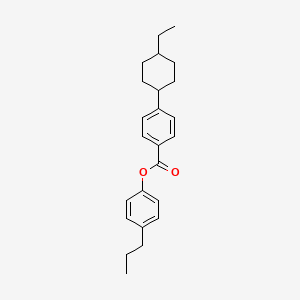

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

Vue d'ensemble

Description

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is an organic compound with the molecular formula C24H30O2 It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyclohexyl ring and a propylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate typically involves the esterification of 4-propylphenol with trans-4-ethylcyclohexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Synthetic Pathways

The synthesis involves two primary steps: preparation of the benzoic acid derivative and esterification. Key reactions are adapted from methods for structurally similar phenyl benzoate derivatives .

Step 1: Preparation of 4-(trans-4-ethylcyclohexyl)benzoic acid

-

Friedel-Crafts Acylation :

-

Grignard Coupling :

-

Oxidation :

Step 2: Esterification

-

Acid Chloride Formation :

-

Esterification with 4-Propylphenol :

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Friedel-Crafts | Oxalyl chloride, pyridine | 85% (crude) |

| Grignard Coupling | PdCl₂, ethyl MgBr | 78% (after workup) |

| Oxidation | CrO₃, acetic acid | 75% (crystalline) |

| Esterification | SOCl₂, 4-propylphenol | 70% (chromatography) |

Environmental Degradation Reactions

Emerging studies highlight the environmental persistence of LCMs like 4-propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate. Key findings include:

Atmospheric Oxidation

-

Hydroxyl Radical (·OH) Attack :

Analogous LCMs (e.g., EPPB, EFPT) undergo heterogeneous oxidation on ammonium sulfate particles, mimicking atmospheric aerosols .

Hydrolysis

-

Limited data exist, but ester bonds in similar LCMs show slow hydrolysis under neutral conditions (half-life >1 year) .

Table 2: Environmental Reactivity Data

| Pathway | Conditions | Half-Life/Outcome |

|---|---|---|

| ·OH Oxidation | Ambient aerosol particles | 25–38 days |

| Hydrolysis | Neutral pH, 25°C | >1 year (estimated) |

Analytical Characterization

Post-synthesis purification and characterization methods include:

-

Recrystallization : Toluene-heptane mixed solvent (purity >98%) .

-

Spectroscopy : NMR and FT-IR confirm trans-configuration of cyclohexyl groups .

Toxicological Implications

While not directly a reaction, exposure studies on LCM mixtures reveal:

-

CYP1A4 Induction : Upregulation in avian hepatocytes suggests aryl hydrocarbon receptor activation, similar to dioxin-like compounds .

Industrial Relevance

Applications De Recherche Scientifique

Liquid Crystal Applications

One of the notable applications of this compound is in the field of liquid crystals. Its structural characteristics allow it to function as a liquid crystal material, which is crucial for the development of display technologies. The compound's ability to form stable nematic phases makes it suitable for use in LCDs (liquid crystal displays) and other electronic devices.

Research has indicated that 4-propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate exhibits various biological activities, making it a candidate for pharmaceutical applications:

- Anticancer Properties: Studies have shown that derivatives of this compound can inhibit cancer cell growth in vitro. For example, certain derivatives have demonstrated IC50 values indicating significant cytotoxic effects against various cancer cell lines.

| Compound | Target Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| H4 | MCF-7 | 27.39 | Anticancer |

| H19 | MCF-7 | 34.37 | Anticancer |

| H4 | A549 | 45.24 | Anticancer |

| H19 | A549 | 61.50 | Anticancer |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Study: Hydrazone Derivatives

A study synthesized hydrazone derivatives of this compound to evaluate their antiamoebic activity against Entamoeba histolytica. The results indicated that specific derivatives exhibited enhanced potency compared to the parent compound, emphasizing the significance of structural modifications in improving biological activity.

Case Study: Kinase Inhibition

Another research focused on the inhibition of microtubule affinity-regulating kinase 4 (MARK4) by synthesized derivatives of this compound. The study revealed binding affinities in the nanomolar range, positioning these compounds as potential leads for targeted cancer therapies.

Mécanisme D'action

The mechanism of action of 4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active components. The propylphenyl and cyclohexyl groups may interact with hydrophobic regions of proteins or membranes, influencing their function and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Propylphenyl 4-(trans-4-methylcyclohexyl)benzoate

- 4-Propylphenyl 4-(trans-4-isopropylcyclohexyl)benzoate

- 4-Propylphenyl 4-(trans-4-tert-butylcyclohexyl)benzoate

Uniqueness

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is unique due to the specific combination of the propylphenyl and trans-4-ethylcyclohexyl groups. This structural arrangement imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, which can be advantageous in certain applications compared to its analogs.

Activité Biologique

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is a compound of interest in the field of medicinal chemistry and pharmacology. This compound, a type of benzoate ester, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and endocrine disruption. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 300.44 g/mol

- Structural Features : The compound contains a propyl group, an ethylcyclohexyl moiety, and a benzoate functional group which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Endocrine Disruption : Studies indicate that compounds with similar structures can exhibit endocrine-disrupting properties by interfering with hormone receptors such as thyroid hormone receptors (TRs). For instance, related compounds have shown inhibition rates of up to 97% in TR interactions, suggesting a potential mechanism for disrupting normal hormonal signaling .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against specific cancer cell lines, indicating that it may induce apoptosis or inhibit proliferation through various pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

- Absorption : Rapid absorption through the gastrointestinal tract has been observed for similar benzoate derivatives.

- Metabolism : The primary metabolic pathway involves glucuronidation, leading to the formation of conjugates that are more easily excreted .

- Excretion : Metabolites are primarily excreted via urine as glycine conjugates, which is typical for many aromatic compounds .

Case Study 1: Thyroid Hormone Receptor Interaction

A study investigating the interaction between various substituted phenyl compounds and thyroid hormone receptors found that derivatives similar to this compound exhibited significant inhibition rates. Compounds with larger hydrophobic substituents showed enhanced binding affinity to TRs, suggesting a structure-activity relationship that could be exploited for therapeutic applications .

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines demonstrated that this compound induced cytotoxicity at concentrations ranging from 10 to 50 μM. The compound's mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Data Summary

The following table summarizes key findings from recent research on the biological activity of related compounds:

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | TR Inhibition | 18.7 | Competitive inhibition |

| Compound B | Cytotoxicity | 19.2 | Induction of apoptosis |

| Compound C | TR Inhibition | 11.4 | Non-competitive inhibition |

Propriétés

IUPAC Name |

(4-propylphenyl) 4-(4-ethylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h8-9,12-18,20H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZSOYGGKIMZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548847 | |

| Record name | 4-Propylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104633-43-4 | |

| Record name | 4-Propylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.